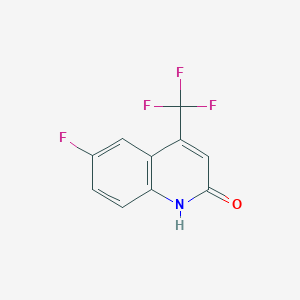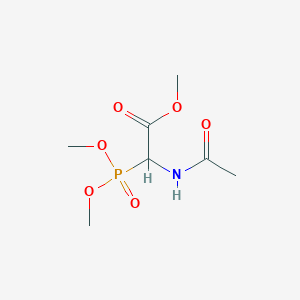
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H17FSi and a molecular weight of 292.4 g/mol. This compound is a derivative of trimethylsilane, a common reagent used in organic synthesis. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves several steps. One common method includes the reaction of 4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl) with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution reactions.
Grignard Reactions: The trimethylsilyl group can protect the terminal ethynyl group during Grignard reactions, which are essential in organic synthesis.
Silylation: It is used in the silylation of ethynyl and ethenyl derivatives, a crucial step in modifying organic compounds.
Crosslinked Network Formation: The compound assists in forming crosslinked networks in materials, significant for developing advanced materials with specific properties.
Photoreactions: It is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes.
Applications De Recherche Scientifique
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:
Chemistry: It is used in the synthesis of fluoro-aromatic compounds, which are vital in pharmaceutical and agrochemical industries.
Biology: The compound’s ability to form crosslinked networks makes it useful in developing biomaterials for medical applications.
Medicine: Its role in synthesizing fluoro-aromatic compounds is significant for developing new pharmaceuticals.
Industry: It is used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, essential components in modern electronic devices.
Mécanisme D'action
The mechanism of action of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can protect reactive sites during synthesis, allowing for selective reactions to occur. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and material science.
Comparaison Avec Des Composés Similaires
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is unique due to its specific structure and the presence of the trimethylsilyl group. Similar compounds include:
Trimethylsilane: A simpler organosilicon compound used in organic synthesis.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)dimethylsilane: A similar compound with two methyl groups instead of three.
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)triethylsilane: A similar compound with ethyl groups instead of methyl groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.
Propriétés
IUPAC Name |
2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCWOQPNQXDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474301 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-79-7 |
Source


|
| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
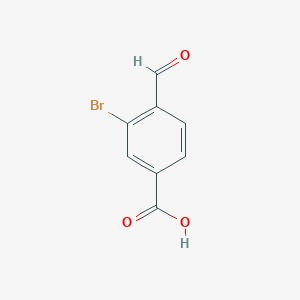
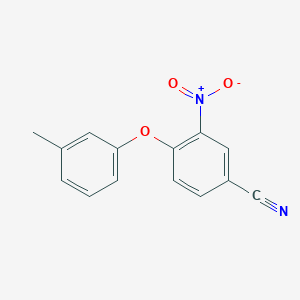
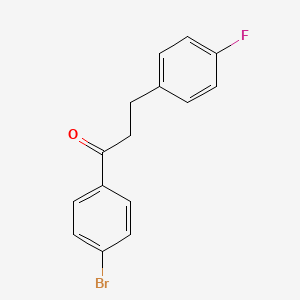

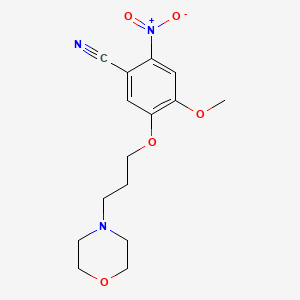
![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)






